2-methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
2-methoxy-N-[2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-17-5-7-19(30-3)21(15-17)32(26,27)23-9-10-24-11-13-25(14-12-24)33(28,29)22-16-18(2)6-8-20(22)31-4/h5-8,15-16,23H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZBUSSAQQFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonamide group : Contributes to its biological activity.
- Methoxy and methyl groups : Enhance lipophilicity and receptor interaction.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 368.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
- Receptor Binding : The structural features suggest potential interactions with neurotransmitter receptors, which may influence mood regulation and anxiety.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit enzymes involved in inflammatory processes, affecting cytokine production and immune response modulation.
- Antitumor Potential : Some studies have indicated that derivatives of sulfonamides exhibit antitumor effects, potentially linked to their ability to inhibit specific kinases involved in cancer progression .
- CNS Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and anxiety.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this specific sulfonamide:
- A study on a similar sulfonamide indicated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition led to reduced proliferation in various cancer cell lines .
- Another investigation highlighted the role of methoxy-substituted sulfonamides in modulating inflammatory responses in animal models, showing reduced levels of pro-inflammatory cytokines .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzymatic Inhibition | Inhibits enzymes involved in inflammation and cancer pathways |
| Receptor Interaction | Potential modulation of neurotransmitter receptors affecting mood |
| Antitumor Effects | Demonstrated efficacy in inhibiting tumor growth in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
